![molecular formula C10H16O18 B14718784 1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) CAS No. 22025-13-4](/img/structure/B14718784.png)
1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) is a complex organic compound characterized by its unique structure, which includes multiple cyclopentane and dioxin rings
Preparation Methods
The synthesis of 1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) involves several steps, typically starting with the preparation of cyclopentadiene derivatives. These derivatives undergo a series of cyclization and oxidation reactions to form the final compound. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur with halogens or other electrophiles, leading to the formation of substituted derivatives
Scientific Research Applications
1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) can be compared with other similar compounds, such as:
Cyclopentadiene derivatives: These compounds share a similar cyclopentane structure but lack the dioxin rings.
Dioxin derivatives: These compounds contain dioxin rings but may have different substituents or additional functional groups.
Polycyclic aromatic hydrocarbons: These compounds have multiple fused rings but differ in their specific ring structures and substituents
The uniqueness of 1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI) lies in its combination of cyclopentane and dioxin rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
22025-13-4 |
|---|---|
Molecular Formula |
C10H16O18 |
Molecular Weight |
424.22 g/mol |
IUPAC Name |
2,8-dioxatricyclo[7.3.0.03,7]dodecane-1,3,4,4,5,5,6,6,7,9,10,10,11,11,12,12-hexadecol |
InChI |
InChI=1S/C10H16O18/c11-1(12)3(15,16)7(23)8(24,4(1,17)18)28-10(26)6(21,22)2(13,14)5(19,20)9(10,25)27-7/h11-26H |
InChI Key |
VZPAWPCIEMNSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C2(C(C1(O)O)(OC3(C(C(C(C3(O2)O)(O)O)(O)O)(O)O)O)O)O)(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


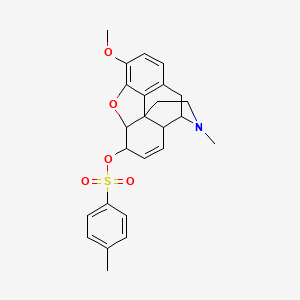

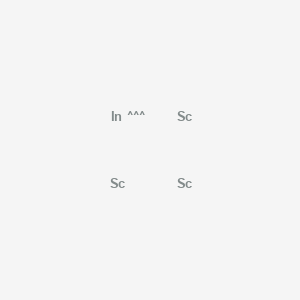
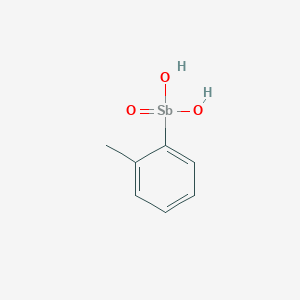
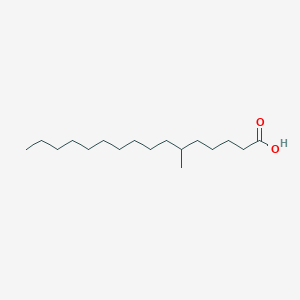
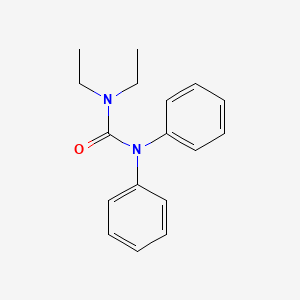
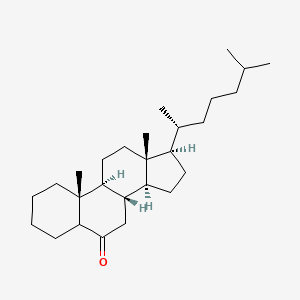
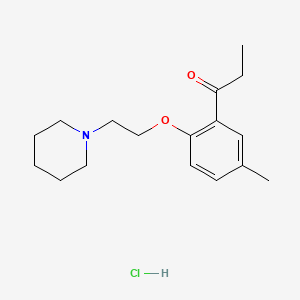
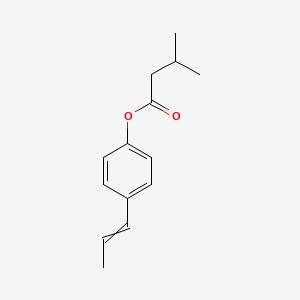
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
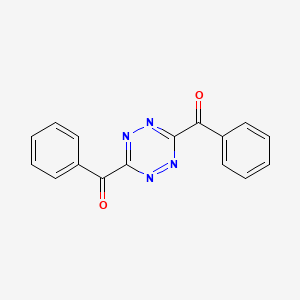
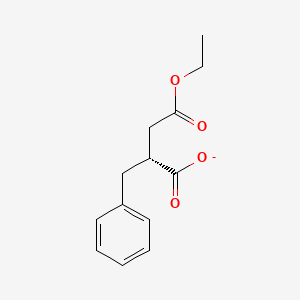

![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
